Ezetimibe

Description

Properties

IUPAC Name |

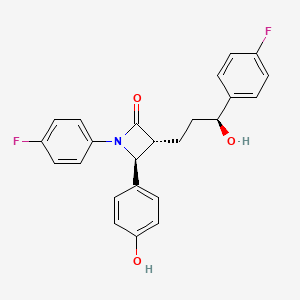

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNTVTPDXPETLC-XPWALMASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044223 | |

| Record name | Ezetimibe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ezetimibe | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble, 8.46e-03 g/L | |

| Record name | Ezetimibe | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ezetimibe | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White solid | |

CAS No. |

163222-33-1 | |

| Record name | Ezetimibe | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163222-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ezetimibe [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163222331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ezetimibe | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ezetimibe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EZETIMIBE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOR26LQQ24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ezetimibe | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ezetimibe | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163°C, 164-166 °C | |

| Record name | Ezetimibe | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ezetimibe | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ezetimibe's Precision Blockade of NPC1L1: An In-Depth Technical Guide to the Core Mechanism of Action

For Immediate Release

An in-depth analysis of the molecular interactions governing ezetimibe's inhibition of the cholesterol transporter NPC1L1, providing a technical resource for researchers, scientists, and drug development professionals.

This whitepaper delineates the sophisticated mechanism by which this compound, a potent cholesterol absorption inhibitor, exerts its therapeutic effect through direct interaction with the Niemann-Pick C1-Like 1 (NPC1L1) protein. We present a comprehensive overview of the structural basis of this interaction, the key protein domains involved, and the downstream consequences for cholesterol transport, supported by quantitative data and detailed experimental methodologies.

Executive Summary

This compound's primary mechanism of action is the direct inhibition of the NPC1L1 protein, a critical mediator of intestinal cholesterol absorption.[1][2] This inhibition is achieved not by competing with the initial cholesterol binding, but by binding to a distinct site on NPC1L1, which induces a conformational change that physically obstructs the cholesterol transport pathway.[3] Cryo-electron microscopy (cryo-EM) has revealed a central tunnel within NPC1L1 through which cholesterol is believed to transit; this compound acts as a molecular plug, occluding this tunnel.[3] A secondary, and potentially complementary, mechanism involves the inhibition of the clathrin-mediated endocytosis of the NPC1L1-cholesterol complex, effectively preventing the internalization of cholesterol into enterocytes.[4][5] This guide will dissect these mechanisms, presenting the key structural and quantitative data that underpin our current understanding.

Structural Basis of the this compound-NPC1L1 Interaction

NPC1L1 is a multi-pass transmembrane protein with three large luminal domains: the N-terminal domain (NTD), the middle luminal domain (MLD), and the C-terminal luminal domain (CTD).[3] The NTD is responsible for the initial binding of cholesterol from micelles in the intestinal lumen.[6]

Cryo-EM studies have elucidated the structural rearrangements that occur upon ligand binding.[3] In its apo (unbound) state, NPC1L1 exists in an "open" conformation, where the NTD is accessible for cholesterol loading.[3] Upon this compound binding, the NTD rotates significantly, adopting a "closed" conformation.[7] This movement creates a continuous, hydrophobic tunnel connecting the NTD to the sterol-sensing domain (SSD) within the transmembrane region.[3]

This compound and its more potent glucuronidated metabolite bind within this newly formed tunnel, in a pocket constructed by all three luminal domains (NTD, MLD, and CTD).[3] This binding event physically blocks the passage of cholesterol through the tunnel, thereby inhibiting its transport into the cell.[3] It is crucial to note that this compound does not compete with cholesterol for binding to the NTD.[3]

dot

Quantitative Analysis of this compound-NPC1L1 Binding

The interaction between this compound and NPC1L1 has been quantified through various binding assays, primarily using radiolabeled this compound glucuronide, the active metabolite. These studies have established a clear correlation between the binding affinity of this compound and its analogs to NPC1L1 and their in vivo cholesterol-lowering efficacy.[8][9]

| Compound | Species | Assay Method | Binding Affinity (Kd/Ki, nM) | IC50 (nM) | Reference(s) |

| This compound Glucuronide | Human | Radioligand Binding | 220 | - | [1][10] |

| This compound Glucuronide | Rhesus Monkey | Radioligand Binding | 40 | - | [1][10] |

| This compound Glucuronide | Rat | Radioligand Binding | 540 | - | [1][10] |

| This compound Glucuronide | Mouse | Radioligand Binding | 12,000 | - | [1][10] |

| This compound | Rat (in vitro) | Cholesterol Uptake | - | 3,860 | [3] |

| This compound Glucuronide | Rat (in vitro) | Cholesterol Uptake | - | 682 | [3] |

| This compound-PS (analog) | Rat (in vitro) | Cholesterol Uptake | - | 50.2 | [3] |

| [3H]AS (analog) | Dog | Radioligand Binding | 1.04 - 1.37 | - | [11] |

| [3H]AS (analog) | Mouse | Radioligand Binding | Low Affinity | - | [11] |

Table 1: Quantitative data on the binding affinity and inhibitory concentration of this compound and its analogs for NPC1L1.

The Role of Endocytosis in this compound's Mechanism

A significant body of evidence suggests that NPC1L1 mediates cholesterol uptake via a clathrin-dependent endocytic process.[4][12] In this model, cholesterol binding to NPC1L1 at the cell surface triggers the recruitment of the clathrin adaptor protein 2 (AP2) complex, leading to the formation of clathrin-coated vesicles that internalize the NPC1L1-cholesterol complex.[4][13] this compound has been shown to prevent the incorporation of the NPC1L1-cholesterol complex into these clathrin-coated vesicles, thereby inhibiting cholesterol uptake.[4][14]

However, there is ongoing scientific discussion, with some studies suggesting that NPC1L1-mediated cholesterol uptake can occur independently of endocytosis and that this compound's primary inhibitory effect is on the initial adsorption of cholesterol at the plasma membrane, without altering the rate of NPC1L1 internalization itself.[15][16] This whitepaper acknowledges both proposed mechanisms, which are not mutually exclusive and may both contribute to the overall cholesterol-lowering effect of this compound.

dot

Key Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible by a variety of sophisticated experimental techniques. Below are summarized protocols for key assays.

Radioligand Binding Assay

This assay directly measures the binding of radiolabeled this compound analogs to NPC1L1.

Methodology:

-

Membrane Preparation: Prepare brush border membranes from intestinal enterocytes or membranes from HEK293 cells recombinantly expressing NPC1L1.[1][10]

-

Incubation: Incubate a fixed amount of membrane protein with increasing concentrations of [3H]this compound glucuronide in a suitable buffer.[1]

-

Determination of Non-specific Binding: In a parallel set of experiments, include a high concentration of unlabeled this compound glucuronide to saturate specific binding sites.[11]

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Determine the dissociation constant (Kd) and maximum binding capacity (Bmax) by Scatchard analysis or non-linear regression.[1]

dot

Cholesterol Uptake Assay

This functional assay measures the inhibition of NPC1L1-mediated cholesterol uptake by this compound.

Methodology:

-

Cell Culture: Culture cells expressing NPC1L1 (e.g., Caco-2 or transfected HEK293 cells) in multi-well plates.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control.

-

Micelle Preparation: Prepare micelles containing [3H]cholesterol and a bile salt such as taurocholate.

-

Uptake: Add the [3H]cholesterol-containing micelles to the cells and incubate for a defined period to allow for cholesterol uptake.

-

Washing: Wash the cells extensively with cold buffer to remove extracellular micelles.

-

Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity by liquid scintillation counting.

-

Data Analysis: Determine the IC50 value for this compound by plotting the percentage of inhibition of cholesterol uptake against the log of the this compound concentration.[3]

Cell Surface Biotinylation Assay for Endocytosis

This assay quantifies the internalization of cell surface NPC1L1.

Methodology:

-

Cell Surface Labeling: Cool cells to 4°C to inhibit endocytosis and label all cell surface proteins with a cleavable biotinylation reagent (e.g., sulfo-NHS-SS-biotin).[15]

-

Internalization: Warm the cells to 37°C for various time points to allow endocytosis to proceed.

-

Biotin Removal: Return the cells to 4°C and treat with a membrane-impermeable reducing agent (e.g., glutathione) to cleave the biotin from proteins remaining on the cell surface. Internalized proteins are protected from the reducing agent.[15]

-

Cell Lysis and Capture: Lyse the cells and capture the biotinylated (internalized) proteins using streptavidin-agarose beads.

-

Immunoblotting: Elute the captured proteins and detect NPC1L1 by Western blotting using an anti-NPC1L1 antibody.

-

Quantification: Quantify the amount of internalized NPC1L1 at each time point to determine the rate of endocytosis.

Conclusion and Future Directions

The mechanism of action of this compound on NPC1L1 is a paradigm of targeted molecular therapy. Structural biology has provided a definitive picture of how this compound occludes the cholesterol transport tunnel within NPC1L1, a mechanism supported by extensive quantitative binding and functional data. The role of endocytosis inhibition adds another layer to its efficacy, though the precise interplay between tunnel blockage and endocytosis inhibition warrants further investigation.

Future research should focus on the dynamic conformational changes of NPC1L1 during cholesterol transport and how this compound binding alters these dynamics in real-time. A deeper understanding of the potential interactions of NPC1L1 with other proteins in a cholesterol transport complex could also unveil new therapeutic targets. The detailed methodologies and data presented in this whitepaper provide a solid foundation for these future endeavors, empowering researchers to further unravel the complexities of cholesterol homeostasis and develop next-generation therapies for hypercholesterolemia.

References

- 1. The target of this compound is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The target of this compound is Niemann-Pick C1-Like 1 (NPC1L1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and this compound inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. The cholesterol absorption inhibitor this compound acts by blocking the sterol-induced internalization of NPC1L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of Cholesterol to the N-Terminal Domain of the NPC1L1 Transporter: Analysis of the Epimerization-Related Binding Selectivity and Loop Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vivo responsiveness to this compound correlates with niemann-pick C1 like-1 (NPC1L1) binding affinity: Comparison of multiple species NPC1L1 orthologs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound-sensitive cholesterol uptake by NPC1L1 protein does not require endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Discovery and Chemical Synthesis of Ezetimibe: A Technical Guide

Abstract

Ezetimibe represents a distinct class of lipid-lowering agents that selectively inhibits the intestinal absorption of cholesterol. Its discovery was a departure from traditional target-based drug development, initially emerging from a program focused on acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors. The subsequent identification of the Niemann-Pick C1-Like 1 (NPC1L1) protein as its molecular target elucidated a novel mechanism for regulating cholesterol homeostasis. This compound's synthesis is a significant challenge due to the presence of three chiral centers, necessitating highly stereoselective strategies to produce the required (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one isomer. This guide provides an in-depth overview of the discovery process, the molecular mechanism of action, prevalent chemical synthesis routes, and key experimental protocols for the evaluation of this compound.

The Discovery of this compound

A Phenotypic Approach to a Novel Mechanism

The development of this compound is a notable example of a successful phenotype-based drug discovery. The initial research program at the Schering-Plough Research Institute was aimed at identifying inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cellular cholesterol esterification. During these studies, the 2-azetidinone compound SCH 48461 was identified as a lead cholesterol absorption inhibitor. Further structure-activity relationship (SAR) studies and metabolic profiling led to the design and synthesis of this compound (formerly SCH 58235).

Interestingly, this compound was found to be a potent inhibitor of cholesterol absorption in vivo, but only a weak ACAT inhibitor. Its profound effect on cholesterol absorption prompted its development and eventual FDA approval in 2002, even before its precise molecular target was known.

Identification of NPC1L1 as the Molecular Target

Subsequent research using this compound as a pharmacological tool was crucial in identifying its molecular target. It was discovered that this compound binds to the Niemann-Pick C1-Like 1 (NPC1L1) protein, a multi-transmembrane protein located on the brush border of enterocytes in the small intestine. NPC1L1 is essential for the uptake of both dietary and biliary cholesterol. Studies in knockout mice lacking the NPC1L1 gene showed a significant reduction in cholesterol absorption and a lack of response to this compound, confirming NPC1L1 as the drug's target.

Mechanism of Action: Inhibiting Cholesterol Endocytosis

This compound's mechanism of action involves the inhibition of cholesterol uptake into enterocytes. Cholesterol in the intestinal lumen is sensed by NPC1L1 on the cell surface. This triggers the internalization of the NPC1L1-cholesterol complex through a process mediated by the clathrin/AP2 complex. This compound and its active glucuronide metabolite bind to a transmembrane loop of NPC1L1, preventing the NPC1L1/sterol complex from interacting with the endocytic machinery. This blockage of internalization effectively reduces the amount of cholesterol absorbed from the intestine into the bloodstream. By decreasing cholesterol delivery to the liver, this compound treatment leads to an upregulation of hepatic LDL receptors, which enhances the clearance of LDL cholesterol from the plasma.

Caption: this compound's mechanism of action, blocking cholesterol uptake.

Chemical Synthesis of this compound

Core Structure and Stereochemical Complexity

The chemical structure of this compound is centered on a 2-azetidinone (β-lactam) ring. The molecule possesses three stereocenters, which means eight possible stereoisomers exist. The pharmacologically active isomer is (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one. The synthesis of the correct stereoisomer with high purity is a significant challenge in its manufacturing process.

Overview of Synthetic Strategies

Several synthetic routes to this compound have been developed, many of which focus on the stereocontrolled formation of the β-lactam ring and the installation of the C3 side chain. Key strategies often involve:

-

Staudinger [2+2] Cycloaddition: The reaction of a ketene with an imine to form the azetidinone ring is a common approach.

-

Chiral Auxiliaries: The use of chiral auxiliaries, such as (S)-4-phenyl-2-oxazolidinone, helps to control the stereochemistry during key bond-forming steps.

-

Stereoselective Reductions: Asymmetric reduction of a ketone precursor is a critical step to establish the correct stereochemistry of the hydroxyl group on the C3 side chain.

-

Enzymatic Resolutions: Biocatalytic methods have also been employed to resolve racemic intermediates or perform stereoselective transformations.

One prominent strategy involves the condensation of a chiral oxazolidinone derivative with a protected imine, followed by cyclization and stereoselective reduction.

Caption: A high-level workflow for a common this compound synthesis route.

Experimental Protocols

Representative Chemical Synthesis Protocol

This protocol is a generalized representation based on common synthetic strategies, such as those employing an Evans-type chiral auxiliary.

Step 1: Condensation to form β-Amino Amide Intermediate

-

To a solution of the chiral N-acylated oxazolidinone (1 equivalent) in dichloromethane (DCM) under an inert atmosphere (N₂), add titanium tetrachloride (TiCl₄, ~1.2 equivalents) at a reduced temperature (e.g., -40°C).

-

Add a hindered amine base, such as N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents).

-

Slowly add a solution of the pre-formed imine (e.g., N-(4-((tert-butyldimethylsilyl)oxy)benzylidene)-4-fluoroaniline, ~1.2 equivalents) in DCM.

-

Stir the reaction mixture at -40°C to -20°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent like acetic acid, followed by an aqueous workup (e.g., washing with aqueous sodium bisulfite and brine).

-

Isolate the crude β-amino amide product by removal of the solvent under reduced pressure. The product can be purified by crystallization.

Step 2: Cyclization to form the β-Lactam Ring

-

Dissolve the β-amino amide intermediate (1 equivalent) and a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA, ~4-5 equivalents) in a suitable solvent (e.g., toluene or DCM).

-

Heat the mixture to reflux (e.g., 50°C) for several hours.

-

Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), and continue to reflux for an additional few hours.

-

Monitor the cyclization by TLC.

-

After completion, cool the reaction and perform an aqueous workup.

-

Purify the resulting protected azetidinone intermediate by crystallization.

Step 3: Stereoselective Reduction and Deprotection

-

Dissolve the protected azetidinone ketone from the previous step in a solvent like tetrahydrofuran (THF) and cool to approximately -15°C.

-

In a separate flask, prepare the reducing agent. For a Corey-Bakshi-Shibata (CBS) reduction, add a solution of borane dimethyl sulfide complex to a solution of the (R)-Me-CBS catalyst.

-

Slowly add the ketone solution to the reducing agent mixture, maintaining the low temperature.

-

Stir for several hours until the reduction is complete (monitored by TLC).

-

Quench the reaction carefully with methanol, followed by an acidic workup (e.g., dilute H₂SO₄) to hydrolyze the protecting groups (e.g., silyl and ketal groups).

-

Extract the product with an organic solvent, wash, and concentrate.

-

Purify the final this compound product by recrystallization from a suitable solvent system (e.g., isopropanol/water or dichloromethane/petroleum ether).

In Vivo Cholesterol Absorption Assay Protocol

This protocol outlines a typical method for evaluating the efficacy of this compound in an animal model.

-

Animal Model: Male golden Syrian hamsters are often used as they have a cholesterol metabolism pathway similar to humans.

-

Acclimatization: House animals under standard conditions (12-hour light/dark cycle, controlled temperature) with free access to standard chow and water for at least one week.

-

Grouping and Dosing: Randomly assign animals to control and treatment groups. The control group receives the vehicle (e.g., 0.5% methylcellulose in water), while the treatment group receives this compound suspended in the vehicle at a specified dose (e.g., 1-10 mg/kg). Dosing is typically performed via oral gavage.

-

Cholesterol Challenge: To measure the inhibition of dietary cholesterol absorption, animals are often co-administered a radioactive tracer, such as [¹⁴C]-cholesterol, along with a high-cholesterol meal.

-

Sample Collection: At a predetermined time point after dosing (e.g., 24 hours), collect blood samples via cardiac puncture under anesthesia. Plasma is separated by centrifugation.

-

Lipid Analysis:

-

Total cholesterol, LDL-C, HDL-C, and triglycerides in the plasma are measured using standard enzymatic colorimetric assays.

-

The amount of absorbed [¹⁴C]-cholesterol in the plasma is quantified using liquid scintillation counting.

-

-

Data Analysis: The percentage inhibition of cholesterol absorption is calculated by comparing the amount of tracer in the plasma of the this compound-treated group to the vehicle-treated control group. Changes in plasma lipid profiles are also compared between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Caption: Workflow for an in vivo cholesterol absorption study.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacokinetic properties and clinical efficacy of this compound.

Pharmacokinetic Profile

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Bioavailability | 35% to 65% | |

| Time to Peak Plasma Conc. (Tₘₐₓ) | This compound: 4-12 hoursthis compound-glucuronide: 1-2 hours | |

| Protein Binding | >90% | |

| Metabolism | Primarily intestinal and hepatic glucuronidation to active this compound-glucuronide. Minimal oxidative metabolism. | |

| Elimination Half-Life (t½) | ~22 hours (for both this compound and its glucuronide) | |

| Excretion | Fecal: ~78% (primarily as this compound)Renal: ~11% (primarily as this compound-glucuronide) |

Clinical Efficacy

Table 2: Clinical Efficacy of this compound Monotherapy (10 mg/day)

| Parameter | Mean Percent Change from Baseline | Reference |

| LDL Cholesterol | ↓ 18.58% | |

| Total Cholesterol | ↓ 13.46% | |

| Triglycerides | ↓ 8.06% | |

| HDL Cholesterol | ↑ 3.00% |

Table 3: Additive Efficacy of this compound (10 mg/day) with Statins

| Statin Co-administration | Additional LDL-C Reduction vs. Statin Monotherapy | Reference |

| General (All Statins) | ↓ 15% to 22% | |

| Simvastatin (10 mg) | ↓ 17% | |

| Simvastatin (IMPROVE-IT Trial) | LDL-C lowered to 53.7 mg/dL (combo) vs. 69.5 mg/dL (mono) | |

| Atorvastatin or Simvastatin | Clinically significant reductions in LDL-C |

Conclusion

The journey of this compound from its origins in an ACAT inhibitor program to its establishment as a first-in-class NPC1L1 inhibitor underscores the value of phenotypic screening in drug discovery. Its unique mechanism of blocking cholesterol absorption provides a complementary approach to statins, which inhibit cholesterol synthesis. The complex, stereospecific chemical synthesis of this compound highlights the advancements in asymmetric synthesis required to produce modern pharmaceuticals. This technical guide provides a core understanding of the pivotal aspects of this compound's discovery, mechanism, synthesis, and evaluation, offering a valuable resource for professionals in drug development.

Molecular Validation of Ezetimibe's Target Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular validation of Niemann-Pick C1-Like 1 (NPC1L1) as the direct target of the cholesterol absorption inhibitor, ezetimibe. This document details the key experiments, presents quantitative data from binding and functional assays, and illustrates the molecular mechanism and associated signaling pathways.

Executive Summary

This compound is a potent inhibitor of cholesterol absorption used in the treatment of hypercholesterolemia.[1] Extensive research has unequivocally identified the Niemann-Pick C1-Like 1 (NPC1L1) protein as its direct molecular target.[2] this compound and its more potent glucuronidated metabolite bind to NPC1L1, preventing the protein's internalization and thereby blocking the uptake of dietary and biliary cholesterol from the small intestine.[3][4] This guide summarizes the pivotal studies that have elucidated this mechanism, providing researchers with the foundational data and methodologies for further investigation in this area.

Quantitative Analysis of this compound-NPC1L1 Interaction

The binding affinity of this compound and its analogs to NPC1L1 has been quantified through various assays, primarily radioligand binding studies. The data consistently demonstrate a high-affinity interaction, which correlates with the in vivo efficacy of the drug.

Table 1: Binding Affinity of this compound Glucuronide to NPC1L1 Across Species

The dissociation constant (Kd) is a measure of the binding affinity between a ligand and a protein; a lower Kd value indicates a stronger binding affinity. The data below, from radioligand binding assays, illustrates the species-specific affinity of this compound glucuronide for NPC1L1.

| Species | Kd (nM) |

| Rhesus Monkey | 40[5] |

| Human | 220[5] |

| Rat | 540[5] |

| Mouse | 12,000[5] |

Data sourced from Garcia-Calvo et al. (2005).[5]

Table 2: Inhibitory Potency of this compound and Analogs on NPC1L1

The inhibitory constant (Ki) reflects the concentration of a compound required to produce half-maximum inhibition. The following table presents the Ki values for this compound glucuronide and its analogs against recombinant and native NPC1L1.

| Compound | Native Rat BBMs Ki (nM) | Recombinant Rat NPC1L1 Ki (nM) | Native Monkey BBMs Ki (nM) | Recombinant Human NPC1L1 Ki (nM) |

| This compound Glucuronide | 542 | 550 | 41 | 220 |

| Enantiomer of this compound Glucuronide | >100,000 | >100,000 | >100,000 | >100,000 |

| Analog 2 | 2,800 | 2,700 | 1,200 | 1,100 |

| Analog 3 | 11,000 | 12,000 | 2,300 | 3,900 |

| Analog 4 | 1,800 | 1,900 | 190 | 500 |

| Analog 5 | 280 | 250 | 25 | 110 |

BBMs: Brush Border Membranes. Data adapted from Garcia-Calvo et al. (2005).[5][6]

Table 3: Functional Inhibition of Cholesterol Uptake by this compound and its Metabolite

The half-maximal inhibitory concentration (IC50) indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following data was obtained from an in vitro cholesterol uptake assay.

| Compound | IC50 (nM) |

| This compound | 3860 |

| This compound-glucuronide | 682 |

| This compound-PS (potent analog) | 50.2 |

Data sourced from Huang et al. (2020).

Key Experimental Protocols

The molecular validation of this compound's target relied on several key experimental methodologies. Detailed protocols for these assays are provided below.

Radioligand Binding Assay for this compound-NPC1L1 Interaction

This protocol is adapted from Garcia-Calvo et al. (2005) and is used to determine the binding affinity of this compound and its analogs to NPC1L1.[5]

Materials:

-

[3H]this compound glucuronide ([3H]EZE-gluc)

-

Brush border membranes (BBMs) prepared from the small intestine of various species or membranes from HEK 293 cells expressing recombinant NPC1L1.

-

Binding buffer (e.g., Buffer A: 10 mM Hepes/Tris, pH 7.4, with 0.25 M sucrose, 1 mM EGTA, and protease inhibitors).

-

Unlabeled this compound glucuronide for determining non-specific binding.

-

Detergents (e.g., sodium taurocholate and digitonin) to improve specific binding.

-

Glass-fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare BBMs from the proximal small intestine of the desired species or membranes from HEK 293 cells transiently or stably expressing the NPC1L1 protein.

-

Incubate aliquots of the membrane preparation (e.g., 25-200 µg of protein) with varying concentrations of [3H]EZE-gluc in the binding buffer.

-

For competition assays, incubate the membranes with a fixed concentration of [3H]EZE-gluc and varying concentrations of unlabeled competitor compounds.

-

To determine non-specific binding, perform parallel incubations in the presence of a high concentration (e.g., 100 µM) of unlabeled this compound glucuronide.

-

Incubate the reactions until equilibrium is reached (e.g., 1 hour).

-

Terminate the binding reaction by rapid filtration through glass-fiber filters.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine Kd and Ki values.

Cellular Cholesterol Uptake Assay

This assay measures the ability of this compound to inhibit the uptake of cholesterol into cells expressing NPC1L1.

Materials:

-

HEK 293 or MDCKII cells stably expressing human NPC1L1.[7]

-

[3H]cholesterol.

-

Methyl-β-cyclodextrin (MβCD) to solubilize cholesterol.

-

Cell culture medium (e.g., DMEM).

-

This compound and its analogs.

-

Cell lysis buffer.

-

Scintillation counter.

Procedure:

-

Seed NPC1L1-expressing cells in multi-well plates and grow to confluence.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

-

Prepare a [3H]cholesterol/MβCD complex in the cell culture medium.

-

Add the [3H]cholesterol/MβCD complex to the cells and incubate for a defined period (e.g., 1-2 hours) to allow for cholesterol uptake.

-

Wash the cells extensively with a cold wash buffer to remove extracellular [3H]cholesterol.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the radioactivity in the cell lysates using a scintillation counter to quantify the amount of [3H]cholesterol taken up by the cells.

-

Normalize the radioactivity to the protein concentration of the cell lysate.

-

Calculate the percentage inhibition of cholesterol uptake at each this compound concentration and determine the IC50 value.

NPC1L1 Internalization Assay (Cell Surface Biotinylation)

This assay is used to investigate the effect of this compound on the endocytosis of the NPC1L1 protein.[8]

Materials:

-

Cells stably expressing a tagged version of NPC1L1 (e.g., NPC1L1-GFP).

-

Sulfo-NHS-SS-Biotin (a cleavable biotinylation reagent).

-

Quenching solution (e.g., PBS containing glycine).

-

Reducing agent (e.g., glutathione or MESNA) to cleave biotin from proteins remaining on the cell surface.

-

Lysis buffer.

-

Streptavidin-agarose beads.

-

SDS-PAGE and Western blotting reagents.

-

Antibody against the tag on NPC1L1 (e.g., anti-GFP).

Procedure:

-

Culture NPC1L1-tagged cells to confluence.

-

Cool the cells to 4°C to inhibit endocytosis.

-

Label the cell surface proteins with Sulfo-NHS-SS-Biotin at 4°C.

-

Quench the biotinylation reaction with a quenching solution.

-

Warm the cells to 37°C for various time points to allow for endocytosis to occur. Include a zero-minute time point as a control.

-

At each time point, rapidly cool the cells back to 4°C.

-

Treat the cells with a membrane-impermeable reducing agent to cleave the biotin from proteins that have not been internalized.

-

Lyse the cells and incubate the lysates with streptavidin-agarose beads to capture the biotinylated (internalized) proteins.

-

Elute the captured proteins from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the NPC1L1 tag to quantify the amount of internalized NPC1L1.

Mechanism of Action and Signaling Pathways

This compound inhibits cholesterol absorption by binding to NPC1L1 and preventing its internalization. This process is linked to the clathrin-mediated endocytosis pathway.

This compound Binding and Conformational Changes

Cryo-electron microscopy studies have revealed the structural basis of this compound's inhibitory action.[7] this compound binds to a pocket formed by the N-terminal domain (NTD), middle luminal domain (MLD), and C-terminal domain (CTD) of NPC1L1.[7] This binding locks NPC1L1 in a closed conformation, which is thought to occlude a tunnel required for cholesterol transport into the cell.[7]

Signaling Pathway for NPC1L1 Internalization

The internalization of NPC1L1 is a regulated process involving the clathrin-mediated endocytic machinery. A key adaptor protein in this process is Numb.[9][10]

Caption: this compound inhibits NPC1L1-mediated cholesterol uptake.

The diagram above illustrates that cholesterol binding to NPC1L1 initiates a conformational change that leads to the recruitment of the adaptor protein Numb to the cytoplasmic tail of NPC1L1.[9] Numb, in turn, recruits the clathrin/AP2 complex, which drives the formation of an endocytic vesicle, internalizing NPC1L1 and its bound cholesterol.[4][10] this compound, by binding to NPC1L1, prevents this internalization process, thus blocking cholesterol absorption.[4]

Experimental Workflow for Validating this compound's Target

The logical flow of experiments to validate NPC1L1 as the target of this compound is outlined below.

Caption: Workflow for the molecular validation of this compound's target.

Conclusion

The collective evidence from binding assays, functional studies, and structural biology provides a robust and comprehensive validation of Niemann-Pick C1-Like 1 as the direct molecular target of this compound. The quantitative data on binding affinities and functional inhibition, coupled with detailed mechanistic insights, offer a solid foundation for researchers in the fields of lipid metabolism, cardiovascular disease, and drug development. The experimental protocols outlined in this guide serve as a valuable resource for the continued investigation of NPC1L1 as a therapeutic target.

References

- 1. This compound: a selective cholesterol absorption inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The target of this compound is Niemann-Pick C1-Like 1 (NPC1L1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. The cholesterol absorption inhibitor this compound acts by blocking the sterol-induced internalization of NPC1L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The target of this compound is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and this compound inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-sensitive cholesterol uptake by NPC1L1 protein does not require endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. The Clathrin Adaptor Proteins ARH, Dab2, and Numb Play Distinct Roles in Niemann-Pick C1-Like 1 Versus Low Density Lipoprotein Receptor-mediated Cholesterol Uptake - PMC [pmc.ncbi.nlm.nih.gov]

Ezetimibe's Inhibitory Effect on Intestinal Cholesterol Absorption: A Technical Guide

An in-depth exploration of the molecular mechanisms, signaling pathways, and experimental evaluation of ezetimibe, a potent inhibitor of intestinal cholesterol absorption. This guide is intended for researchers, scientists, and drug development professionals in the field of lipid metabolism and cardiovascular therapeutics.

This compound is a first-in-class lipid-lowering agent that selectively inhibits the absorption of dietary and biliary cholesterol from the small intestine.[1][2] Its primary mechanism of action involves targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake in enterocytes.[3] By blocking this pathway, this compound effectively reduces the amount of cholesterol delivered to the liver, leading to a compensatory increase in LDL receptor expression and subsequent reduction in circulating LDL cholesterol levels.[3][4] This document provides a detailed overview of this compound's mode of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the involved biological and experimental processes.

Core Mechanism of Action

This compound's primary target is the NPC1L1 protein, which is densely localized on the brush border membrane of enterocytes in the small intestine.[1][3] Cholesterol, whether from dietary sources or bile, is incorporated into micelles and then transferred to NPC1L1.[1] The binding of cholesterol to NPC1L1 is a prerequisite for its subsequent internalization into the enterocyte.

One proposed mechanism suggests that upon cholesterol binding, the NPC1L1-cholesterol complex interacts with the clathrin/AP2 complex, triggering clathrin-mediated endocytosis.[5] this compound is believed to bind to NPC1L1, specifically to a region within its large extracellular domain (loop C), which prevents the conformational changes necessary for the interaction with the clathrin/AP2 complex.[5][6] This blockade effectively inhibits the internalization of the NPC1L1-cholesterol complex, leaving cholesterol in the intestinal lumen to be excreted.[1][5]

However, other studies suggest that NPC1L1-mediated cholesterol uptake may not strictly require endocytosis and that this compound's inhibitory action might occur without altering the rate of NPC1L1 internalization.[7][8] In this model, this compound is thought to interfere directly with NPC1L1's cholesterol adsorption activity.[8]

Following absorption, this compound is rapidly metabolized in the intestine and liver to its active phenolic glucuronide metabolite, this compound-glucuronide.[1][9] This metabolite is even more potent than the parent compound and undergoes extensive enterohepatic circulation, which ensures its repeated delivery back to the site of action in the intestine, contributing to its long half-life and sustained effect.[1][9][10]

Signaling Pathways and Molecular Interactions

The inhibitory action of this compound is centered on the disruption of the normal cholesterol absorption pathway mediated by NPC1L1. The key molecular players and their interactions are depicted below.

Beyond the direct inhibition of NPC1L1, this compound's effects on cellular signaling pathways have been explored. In vascular smooth muscle cells, this compound has been shown to suppress intracellular cholesterol accumulation by regulating the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and Caveolin-1 via the MAPK/ERK pathway.[11]

Quantitative Efficacy of this compound

This compound's efficacy in inhibiting cholesterol absorption and lowering plasma LDL-C has been quantified in numerous preclinical and clinical studies.

Table 1: this compound Monotherapy Efficacy

| Parameter | Species/Population | Dosage | Effect Size | Reference |

| Cholesterol Absorption Inhibition | Humans | 10 mg/day | 54% | [5] |

| LDL-C Reduction | Humans (Primary Hypercholesterolemia) | 10 mg/day | 15-20% | [2][12] |

| LDL-C Reduction | Humans (Phase I/II Trials) | 10 mg/day | ~18% | [13] |

| Total Cholesterol Reduction | Humans | 10 mg/day | 15.0% | [12] |

| HDL-C Increase | Humans (Phase I/II Trials) | 10 mg/day | ~3.5% | [13] |

| Triglyceride Reduction | Humans (Phase I/II Trials) | 10 mg/day | ~5% | [13] |

| Fecal Endogenous Cholesterol Excretion | Humans | 10 mg/day | 66.6% increase | [12] |

| Aortic Sinus Plaque Reduction | sr-b1(-/-)/apoE(-/-) mice | N/A | 57% | [14] |

| Coronary Arterial Occlusion Reduction | sr-b1(-/-)/apoE(-/-) mice | N/A | 68% | [14] |

Table 2: this compound Combination Therapy Efficacy (with Statins)

| Combination | Population | Additional LDL-C Reduction (vs. Statin Monotherapy) | Total LDL-C Reduction | Reference |

| This compound (10mg) + Simvastatin (10mg) | Humans | 17% | - | [13] |

| This compound (10mg) + Simvastatin (20mg) | Humans | 18% | - | [13] |

| This compound (10mg) + Simvastatin (80mg) | Heterozygous FH | 16.5% (vs. Simvastatin alone) | 55.6% | [4] |

| This compound (10mg) + Statin | Humans | ~25% | 34-61% | [15] |

| This compound + Statin | Humans | 25.8% | - | [16] |

| This compound + Fibrate | Humans | ~21% | - | [17] |

| This compound (10mg) + Simvastatin | Humans | - | ~60% from baseline | [16][18] |

Experimental Protocols

The investigation of this compound's effects on cholesterol absorption relies on a variety of in vitro and in vivo experimental models and techniques.

In Vitro Cholesterol Uptake Assays

1. Caco-2 Cell Model: The human colon adenocarcinoma cell line, Caco-2, is widely used as a model for the intestinal epithelial barrier.[19] When cultured on permeable supports, these cells differentiate to form a polarized monolayer with a brush border, expressing transporters like NPC1L1.[19]

-

Protocol for Cholesterol Uptake Assay:

-

Seed Caco-2 cells on permeable filter inserts and culture for 21-23 days to allow for full differentiation.[20]

-

Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 2 hours).[21]

-

Prepare micelles containing radiolabeled cholesterol (e.g., [3H]-cholesterol).[20][21]

-

Incubate the apical side of the Caco-2 monolayer with the radiolabeled micelles for a defined period (e.g., 2 hours).[20][21] The basolateral side can be incubated with a cholesterol acceptor like human plasma.[20]

-

After incubation, wash the cells to remove extracellular radiolabel.

-

Lyse the cells and quantify the intracellular radioactivity using liquid scintillation counting.[21]

-

Normalize the cholesterol uptake to the total protein content of the cell lysate.[20]

-

2. Cell Surface Biotinylation Assay: This technique is used to quantitatively monitor the endocytosis of cell surface proteins like NPC1L1.[7] It can be employed to investigate whether this compound affects the internalization rate of NPC1L1.[8]

In Vivo Assessment of Cholesterol Absorption

1. Animal Models:

-

ApoE Knockout Mice: These mice develop severe hypercholesterolemia and atherosclerosis, making them a valuable model to study the effects of lipid-lowering therapies.[14][22]

-

sr-b1(-/-)/apoE(-/-) Double Knockout Mice: This model exhibits characteristics that are even more similar to human coronary heart disease.[14]

-

Guinea Pigs: This animal model has a lipoprotein profile and response to statins that are similar to humans.[23]

2. Fecal Dual-Isotope Method: This is a common method to measure intestinal cholesterol absorption in both animals and humans.[24]

-

Protocol Outline:

-

Administer an oral dose of a lipid mixture containing two different isotope-labeled sterols: one absorbable (e.g., [14C]-cholesterol) and one non-absorbable (e.g., [3H]-β-sitosterol).

-

Collect fecal samples over a defined period (e.g., 24-72 hours).

-

Extract the sterols from the fecal samples.

-

Measure the ratio of the two isotopes in the feces.

-

The percentage of cholesterol absorption is calculated based on the change in the ratio of the two isotopes from the administered dose to the excreted feces.

-

3. Plasma Isotope Ratio Method: This is a less invasive method suitable for human studies.[25] It involves administering labeled cholesterol and measuring its appearance in the plasma over time.[25]

Conclusion

This compound represents a significant therapeutic tool in the management of hypercholesterolemia, primarily through its targeted inhibition of intestinal cholesterol absorption via the NPC1L1 protein. Its unique mechanism of action, which complements that of statins, makes it a valuable option for both monotherapy and combination therapy. The quantitative data from a wide range of studies consistently demonstrate its efficacy in reducing LDL-C and modulating other lipid parameters. The experimental protocols outlined in this guide provide a framework for the continued investigation of cholesterol absorption and the development of novel lipid-lowering therapies. The ongoing research into the finer details of this compound's interaction with NPC1L1 and its downstream signaling effects will undoubtedly further refine our understanding of cholesterol homeostasis and cardiovascular disease.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound: a selective cholesterol absorption inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mechanism of Action of this compound (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

- 6. Extracellular loop C of NPC1L1 is important for binding to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-sensitive cholesterol uptake by NPC1L1 protein does not require endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-sensitive cholesterol uptake by NPC1L1 protein does not require endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Species Differences in this compound Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Population Pharmacokinetics and Pharmacodynamics with Enterohepatic Recirculation of Co-Medication of Rosuvastatin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound suppresses cholesterol accumulation in lipid-loaded vascular smooth muscle cells in vitro via MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. scispace.com [scispace.com]

- 14. Effects of this compound on atherosclerosis in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Adding this compound to statin therapy: latest evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The combination of this compound and Statin: a new treatment for hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound: A Novel Cholesterol-lowering Agent that Highlights Novel Physiologic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. ahajournals.org [ahajournals.org]

- 23. This compound reduces cholesterol content and NF-kappaB activation in liver but not in intestinal tissue in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Guide for Selecting Experimental Models to Study Dietary Fat Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Clinical and experimental methods for the determination of cholesterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Ezetimibe on Cholesterol Transport in Enterocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms underlying the action of ezetimibe, a potent cholesterol absorption inhibitor, on cholesterol transport within intestinal enterocytes. It provides a comprehensive overview of the core signaling pathways, quantitative data on its efficacy, and detailed experimental protocols for key assays used in this field of research.

Core Mechanism of Action: Targeting NPC1L1

This compound's primary therapeutic effect is the reduction of plasma low-density lipoprotein cholesterol (LDL-C) levels by inhibiting the absorption of dietary and biliary cholesterol from the small intestine.[1][2] The direct molecular target of this compound is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a polytopic transmembrane protein located on the brush border membrane of enterocytes in the proximal jejunum.[3][4]

This compound and its active glucuronide metabolite bind with high affinity to the extracellular loop C of NPC1L1.[3][5] This binding event is crucial for its inhibitory action. While the precise downstream consequences of this binding are a subject of ongoing research, two main models have been proposed to explain how this compound prevents cholesterol from entering the enterocyte.

The Endocytosis-Dependent Model: This model posits that NPC1L1 mediates cholesterol uptake through vesicular endocytosis. In the presence of luminal cholesterol, NPC1L1, complexed with cholesterol, is internalized via a clathrin/AP2-mediated pathway.[3][6] this compound, by binding to NPC1L1, is thought to prevent this internalization, effectively trapping the NPC1L1/cholesterol complex on the cell surface and leading to the excretion of cholesterol in the feces.[3]

The Endocytosis-Independent Model: Conversely, some studies suggest that NPC1L1-mediated cholesterol uptake does not require endocytosis.[7][8] In this model, this compound's inhibition of cholesterol absorption is proposed to occur through a different mechanism, possibly by interfering with the cholesterol binding or transport function of NPC1L1 at the plasma membrane, independent of its internalization.[7][8]

Regardless of the precise mechanism of internalization, the net effect of this compound is a significant reduction in the amount of cholesterol entering the enterocyte. This has profound downstream effects on cholesterol homeostasis.

Downstream Signaling: SREBP-2 Pathway Activation

The inhibition of cholesterol absorption by this compound leads to a depletion of cholesterol within the enterocyte. This intracellular cholesterol deficiency is sensed by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway, a key regulator of cholesterol homeostasis.[6][9] The reduction in intracellular cholesterol triggers the proteolytic activation of SREBP-2. The activated, nuclear form of SREBP-2 then upregulates the transcription of genes involved in cholesterol synthesis and uptake, including:

-

HMG-CoA Reductase (HMGCR): The rate-limiting enzyme in the cholesterol biosynthesis pathway.[9]

-

Low-Density Lipoprotein Receptor (LDLR): Responsible for the uptake of LDL-C from the circulation.[9]

This compensatory upregulation of cholesterol synthesis and uptake pathways within the enterocyte is a key homeostatic response to this compound's primary action.[6][9]

Quantitative Data on this compound's Efficacy

The clinical efficacy of this compound, both as a monotherapy and in combination with statins, has been extensively studied. The following tables summarize the key quantitative data from clinical trials and preclinical studies.

Table 1: Efficacy of this compound Monotherapy on Plasma Lipids

| Parameter | Mean Reduction (%) | 95% Confidence Interval | p-value | Reference(s) |

| LDL Cholesterol | -18.58 | -19.67 to -17.48 | < 0.00001 | [10][11] |

| Total Cholesterol | -13.46 | -14.22 to -12.70 | < 0.00001 | [10][11] |

| Triglycerides | -8.06 | -10.92 to -5.20 | < 0.00001 | [10][11] |

| HDL Cholesterol | +3.00 | +2.06 to +3.94 | < 0.00001 | [10][11] |

Table 2: Efficacy of this compound in Combination with Statins on LDL-C Reduction

| Combination Therapy | Additional LDL-C Reduction (%) | Comparator | Reference(s) |

| This compound + Statin (any dose) | ~25 | Statin monotherapy | [1][9] |

| This compound + High-Intensity Statin | ~14 | High-Intensity Statin monotherapy | [7] |

| This compound + Atorvastatin (10mg) | ~15 | Atorvastatin (10mg) monotherapy | [9] |

| This compound + Simvastatin (20mg) | ~17 | Simvastatin (20mg) monotherapy | [9] |

Table 3: Impact of this compound on Cholesterol Absorption and Enterocyte Gene Expression

| Parameter | Effect | Magnitude of Change | Model System | Reference(s) |

| Fractional Cholesterol Absorption | Inhibition | ~54-65% | Humans | [12] |

| Fractional Cholesterol Absorption | Inhibition | ~80% | Mice | [13] |

| Nuclear SREBP-2 Protein | Increase | ~8-fold | Mouse Enterocytes | [9] |

| HMG-CoA Reductase (HMGR) mRNA | Increase | < 3-fold | Mouse Enterocytes | [9] |

| HMG-CoA Reductase (HMGR) Protein | Increase | ~30-fold | Mouse Enterocytes | [9] |

| LDL Receptor (LDLR) mRNA | Increase | < 3-fold | Mouse Enterocytes | [9] |

| LDL Receptor (LDLR) Protein | Increase | ~10-fold | Mouse Enterocytes | [9] |

| Intestinal LDLR mRNA | Increase | +16.2% | Humans | [14] |

| Intestinal HMG-CoAR mRNA | Increase | +14.0% | Humans | [14] |

| Intestinal ACAT-2 mRNA | Increase | +12.5% | Humans | [14] |

Visualizing the Molecular Pathways and Workflows

To better understand the complex interactions and processes involved, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's impact on enterocyte cholesterol transport.

In Vivo Cholesterol Absorption Assay (Dual-Isotope Method)

This protocol is adapted from methodologies used to assess the in vivo efficacy of this compound in mouse models.[1][13]

Objective: To quantify the percentage of intestinal cholesterol absorption in mice treated with this compound versus a vehicle control.

Materials:

-

C57BL/6 mice

-

This compound

-

Vehicle (e.g., corn oil)

-

[14C]Cholesterol

-

[3H]Sitostanol (as a non-absorbable marker)

-

Oral gavage needles

-

Metabolic cages for fecal collection

-

Scintillation vials and cocktail

-

Lipid extraction solvents (e.g., chloroform:methanol)

-

Liquid scintillation counter

Procedure:

-

Animal Acclimation and Dosing:

-

Acclimate male C57BL/6 mice to individual housing in metabolic cages for 3-5 days.

-

Divide mice into two groups: vehicle control and this compound treatment (e.g., 10 mg/kg).

-

Administer vehicle or this compound via oral gavage daily for 3 days prior to the isotope administration.

-

-

Isotope Administration:

-

On day 4, following the daily dose of vehicle or this compound, administer an oral gavage of a lipid emulsion (e.g., corn oil) containing a known ratio of [14C]cholesterol and [3H]sitostanol.

-

-

Fecal Collection:

-

Collect feces from each mouse for 72 hours post-isotope administration.

-

-

Sample Processing:

-

Dry the collected feces to a constant weight and homogenize to a fine powder.

-

Extract total lipids from a known weight of dried feces using a suitable solvent system (e.g., Folch extraction).

-

-

Scintillation Counting:

-

Dissolve the lipid extract in a scintillation cocktail.

-

Quantify the amount of 14C and 3H radioactivity using a dual-label liquid scintillation counter.

-

-

Calculation of Cholesterol Absorption:

-

Calculate the percentage of cholesterol absorption using the following formula: % Absorption = [1 - ( (fecal 14C/3H ratio) / (dosed 14C/3H ratio) )] * 100

-

In Vitro Cholesterol Uptake Assay (Caco-2 Cells)

This protocol is based on established methods for studying cholesterol transport in a human intestinal cell line model.[10][15]

Objective: To measure the uptake of micellar cholesterol into Caco-2 intestinal cells and assess the inhibitory effect of this compound.

Materials:

-

Caco-2 cells

-

24-well Transwell inserts (0.4 µm pore size)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

[3H]Cholesterol

-

Sodium taurocholate

-

Phosphatidylcholine

-

Oleic acid

-

Monoolein

-

Cell lysis buffer (e.g., 0.1 N NaOH)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Differentiation:

-

Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

-

-

Preparation of Micellar Cholesterol:

-

Prepare mixed micelles containing sodium taurocholate, phosphatidylcholine, oleic acid, monoolein, and [3H]cholesterol in serum-free medium.

-

-

This compound Treatment:

-

Pre-incubate the differentiated Caco-2 cell monolayers with varying concentrations of this compound (or vehicle control) for 2 hours.

-

-

Cholesterol Uptake:

-

Remove the pre-incubation medium and add the [3H]cholesterol-containing micellar solution to the apical side of the Transwell inserts.

-

Incubate for 2-4 hours at 37°C.

-

-

Cell Lysis and Scintillation Counting:

-

Wash the cell monolayers extensively with cold PBS to remove non-internalized micelles.

-

Lyse the cells with cell lysis buffer.

-

Add the cell lysate to a scintillation cocktail and measure the amount of 3H radioactivity.

-

-

Data Analysis:

-

Normalize the radioactivity counts to the protein concentration of the cell lysate.

-

Express the results as a percentage of cholesterol uptake relative to the vehicle-treated control.

-

Immunohistochemistry for NPC1L1 Localization

This protocol provides a general framework for the immunohistochemical staining of NPC1L1 in formalin-fixed, paraffin-embedded (FFPE) intestinal tissue sections.[16][17]

Objective: To visualize the subcellular localization of the NPC1L1 protein in enterocytes and observe changes in its distribution following this compound treatment.

Materials:

-

FFPE mouse intestinal tissue sections on charged slides

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-NPC1L1

-

Biotinylated secondary antibody: Goat anti-rabbit IgG

-

Avidin-Biotin Complex (ABC) reagent

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a microwave or pressure cooker).

-

-

Blocking:

-

Block non-specific antibody binding by incubating the sections with blocking solution for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the sections with the primary anti-NPC1L1 antibody (at an optimized dilution) overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Incubate with the ABC reagent for 30 minutes.

-

Develop the signal with the DAB substrate, monitoring for the desired color intensity.

-

-

Counterstaining and Mounting:

-

Counterstain the sections with hematoxylin to visualize the nuclei.

-

Dehydrate the sections through a graded ethanol series and xylene.

-

Mount with a permanent mounting medium.

-

-

Imaging:

-

Visualize and capture images using a light microscope.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps for measuring the relative mRNA expression of key genes involved in cholesterol metabolism in enterocytes.[12][18]

Objective: To quantify the changes in mRNA levels of genes such as LDLR, HMGCR, ACAT2, SREBP-2, and NPC1L1 in response to this compound treatment.

Materials:

-

Intestinal tissue or isolated enterocytes

-

RNA extraction kit (e.g., TRIzol or column-based kit)

-

DNase I

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific forward and reverse primers (see Table 4)

-

qPCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from intestinal samples and treat with DNase I to remove genomic DNA contamination.

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme.

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

-

qPCR Program:

-

Run the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene of interest and a reference gene (e.g., GAPDH, β-actin).

-

Calculate the relative gene expression using the ΔΔCt method.

-

Table 4: Example qPCR Primer Sequences (Human)

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference(s) |

| LDLR | GAATCTACTGGTCTGACCTGTCC | GGTCCAGTAGATGTTGCTGTGG | [18] |

| HMGCR | AAGGAGGCATTTGACAGCAC | CTGACCTGGACTGGAAACG | [12] |

| SREBP-2 | AACGGTCATTCACCCAGGTC | GGCTGAAGAATAGGAGTTGCC | [12] |

| NPC1L1 | GCT GCT GCT TTC TGG TTT G | GCA GCA GCA GCA GCA G | (Primer design based on conserved regions) |

| ACAT2 | TGG CTG CTG TTT GAG TTT G | GGT GGT GGT GGT GGT G | (Primer design based on conserved regions) |

| GAPDH | GCACCGTCAAGGCTGAGAAC | TGGTGAAGACGCCAGTGGA | [12] |

Note: Primer sequences should always be validated for specificity and efficiency before use.

Conclusion

This compound represents a key therapeutic agent for the management of hypercholesterolemia. Its targeted inhibition of the NPC1L1 transporter in enterocytes provides a distinct and complementary mechanism to statin therapy. By blocking the initial step of cholesterol absorption, this compound sets in motion a cascade of events that ultimately leads to reduced plasma LDL-C levels. The ongoing research into the precise molecular details of its interaction with NPC1L1 and the subsequent cellular responses continues to refine our understanding of intestinal cholesterol homeostasis. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the multifaceted impact of this compound and to explore novel therapeutic strategies targeting cholesterol transport.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. N-SREBP2 Provides a Mechanism for Dynamic Control of Cellular Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The target of this compound is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Extracellular loop C of NPC1L1 is important for binding to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholesterol auxotrophy and intolerance to this compound in mice with SREBP-2 deficiency in the intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound-sensitive cholesterol uptake by NPC1L1 protein does not require endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. molbiolcell.org [molbiolcell.org]

- 9. Blockade of cholesterol absorption by this compound reveals a complex homeostatic network in enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Item - Primer sequences used for qPCR. - Public Library of Science - Figshare [plos.figshare.com]

- 13. ahajournals.org [ahajournals.org]

- 14. Validation of a dual-isotope plasma ratio method for measurement of cholesterol absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Optimization of protocols for immunohistochemical assessment of enteric nervous system in formalin fixed human tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 18. origene.com [origene.com]

A Technical Guide to the Pharmacokinetics of Ezetimibe and Its Primary Metabolites

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Ezetimibe is a lipid-lowering agent that inhibits the intestinal absorption of dietary and biliary cholesterol. Its pharmacokinetic (PK) profile is characterized by rapid absorption, extensive and rapid metabolism to its pharmacologically active glucuronide metabolite, significant enterohepatic circulation, and a long elimination half-life. This document provides an in-depth technical overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, experimental methodologies, and the key molecular pathways involved.

Mechanism of Action